6-Chloro-1-ethyl-4-hydroxy carbostyril
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
6-chloro-1-ethyl-4-hydroxyquinolin-2-one |
InChI |
InChI=1S/C11H10ClNO2/c1-2-13-9-4-3-7(12)5-8(9)10(14)6-11(13)15/h3-6,14H,2H2,1H3 |
InChI Key |
YLUHIQQBPZZYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(=CC1=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Carbostyril Derivatives
Catalytic Approaches in Carbostyril Synthesis
Phase Transfer Catalysis in Carbostyril Derivatization
Phase Transfer Catalysis (PTC) has emerged as a powerful tool for the alkylation of heterocyclic compounds, including carbostyril derivatives. This technique facilitates the reaction between reactants in different phases (e.g., a solid or aqueous phase and an organic phase) through the use of a phase transfer catalyst, which is typically a quaternary ammonium (B1175870) salt. tsijournals.comcrdeepjournal.org
In the context of carbostyril derivatization, PTC is particularly effective for the N-alkylation of the carbostyril ring system. For instance, the N-alkylation of a related compound, 4-chloro-6-methylquinolin-2(1H)-one, has been successfully achieved using tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst in the presence of a base such as potassium carbonate. tsijournals.com This methodology can be extrapolated to the synthesis of 6-Chloro-1-ethyl-4-hydroxy carbostyril, where an ethyl group is introduced at the N-1 position. The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, and higher yields compared to traditional methods. crdeepjournal.orgphasetransfer.comnih.gov
Table 1: N-Alkylation of Carbostyril Precursors using Phase Transfer Catalysis
| Catalyst | Base | Alkylating Agent | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|
| Tetrabutylammonium bromide (TBAB) | Potassium Carbonate | Ethyl Iodide | Acetonitrile | High | tsijournals.com |
Microwave-Assisted Synthesis of Carbostyril Derivatives
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of a wide array of heterocyclic compounds, including carbostyril derivatives. nih.govconicet.gov.armdpi.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes, and frequently results in higher product yields and purity. nih.govnih.govresearchgate.net
The synthesis of 4-hydroxy-2-quinolone analogues, the core structure of this compound, has been efficiently carried out using microwave irradiation. nih.gov For example, the condensation of anilines with diethyl malonate, a key step in forming the 4-hydroxy-2-quinolone ring, is significantly accelerated under microwave conditions. conicet.gov.arnih.gov Furthermore, the N-alkylation of amides and lactams, a reaction analogous to the N-ethylation of the carbostyril nitrogen, has been shown to be rapid and efficient under solvent-free microwave conditions, often in the presence of a phase transfer catalyst. mdpi.comresearchgate.net These findings suggest that the synthesis of this compound can be streamlined and made more environmentally friendly through the application of microwave technology. ub.edu
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Quinolone Derivatives
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Quinolone Synthesis | 4 hours | 10 minutes | Significant | mdpi.com |
| N-Alkylation | Several hours | 55-150 seconds | Substantial | mdpi.com |
Functionalization and Derivatization Strategies
The functionalization of the this compound core is essential for exploring its chemical space and developing new derivatives. Various strategies can be employed to modify the carbostyril ring system, introducing new functional groups and building molecular complexity.
Substitution Reactions on the Carbostyril Ring System
The chlorine atom at the C-6 position and the potential for substitution at other positions on the carbostyril ring make it a versatile platform for nucleophilic substitution reactions. For instance, the chlorine atom at the C-4 position in related 4-chloro-2-quinolones is known to be susceptible to displacement by various nucleophiles. researchgate.netmdpi.comresearchgate.net While the target compound has a hydroxyl group at C-4, understanding the reactivity of chloro-substituted carbostyrils provides insights into potential derivatization pathways. Nucleophiles such as amines, thiols, and azide (B81097) ions can be used to introduce new functionalities at the chloro-substituted positions. researchgate.netmdpi.com
Table 3: Nucleophilic Substitution Reactions on Chloro-Substituted Quinolones
| Nucleophile | Reagent | Product Type | Reference |
|---|---|---|---|
| Amine | Various primary and secondary amines | 4-Amino-2-quinolone | mdpi.com |
| Thiol | Thiophenol | 4-Thiophenyl-2-quinolone | researchgate.net |
Photochemical Transformations and Their Synthetic Utility
The carbostyril (2-quinolone) nucleus is known to undergo photochemical reactions, offering a unique avenue for structural modification. nih.govnih.gov One of the most well-studied photochemical transformations of 2-quinolones is the [2+2] photocycloaddition reaction. acs.orgnih.govresearchgate.net When irradiated with UV light, often in the presence of a sensitizer, 2-quinolones can react with alkenes to form cyclobutane-fused carbostyril derivatives. acs.orgnih.gov These reactions can be highly regio- and diastereoselective. nih.gov Such photochemical transformations provide access to complex polycyclic structures that would be difficult to synthesize using conventional thermal methods. nih.gov The specific photochemical behavior of this compound would depend on the reaction conditions and the nature of the reacting alkene.
Dimerization and Polycyclic Carbostyril Formation
In the absence of a trapping alkene, the photoexcitation of 2-quinolones can lead to photodimerization, another type of [2+2] cycloaddition where two quinolone molecules react with each other. acs.org This process results in the formation of a dimeric structure containing a cyclobutane (B1203170) ring, linking the two carbostyril units. The regiochemistry of the dimerization (head-to-head vs. head-to-tail) can be influenced by factors such as solvent polarity and the presence of catalysts. acs.org The formation of these dimers represents a straightforward method for creating larger, more complex polycyclic systems based on the carbostyril scaffold.
Introduction of Azide and Other Reactive Groups
The introduction of an azide group onto the carbostyril ring system is a valuable synthetic transformation as the azide functionality can serve as a versatile handle for further derivatization through reactions such as click chemistry, reduction to an amine, or the Staudinger reaction. nih.govrsc.org An azide group can be introduced onto a chloro-substituted carbostyril via nucleophilic substitution with sodium azide. researchgate.netmdpi.com For example, the reaction of a 4-chloro-2-quinolone with sodium azide leads to the corresponding 4-azido-2-quinolone. researchgate.net This methodology could potentially be applied to introduce an azide group at the C-6 position of a suitable precursor to this compound. The synthesis of azido-quinolones has also been achieved through the cyclization of 1-azido-2-(2-propynyl)benzene derivatives. researchgate.net
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-chloro-6-methylquinolin-2(1H)-one |
| Tetrabutylammonium bromide (TBAB) |
| Potassium Carbonate |
| Ethyl Iodide |
| Acetonitrile |
| Sodium Hydroxide |
| Benzyl Bromide |
| Dichloromethane |
| Diethyl malonate |
| Sodium Azide |
| Thiophenol |
Chemical Reactivity and Mechanistic Investigations of Carbostyril Derivatives
Electrophilic Substitution Reactions and Regioselectivity
The carbostyril ring system is generally reactive towards electrophiles, with the regioselectivity of the substitution being influenced by the existing substituents. The 4-hydroxy and N-ethyl groups are activating, electron-donating groups that direct incoming electrophiles to specific positions on the benzene (B151609) ring. Conversely, the carbonyl group is deactivating.
For 4-hydroxy-2(1H)-quinolones, the C3 position is highly activated due to the combined influence of the electron-donating hydroxyl group and the electron-withdrawing carbonyl group. researchgate.net This makes it a prime site for electrophilic attack, such as in halogenation and alkylation reactions. arabjchem.orgarabjchem.org
Nucleophilic Substitution Reactions and Their Impact on Reactivity
Nucleophilic substitution is a key reaction class for this carbostyril derivative, primarily involving the chloro substituent at the C6 position and potentially the hydroxyl group at C4 after conversion to a better leaving group. The 4-hydroxy group can be converted to a 4-chloro group using chlorinating agents like phosphorus oxychloride, creating a reactive site for nucleophilic attack. google.com
Studies on analogous 4-chloro-quinolinones demonstrate that the C4 position is susceptible to substitution by a variety of nucleophiles. organic-chemistry.org These reactions often proceed via a nucleophilic aromatic substitution (SNAr) mechanism. For example, 4-chloro-8-methylquinolin-2(1H)-one has been shown to react with:
Thiols: Treatment with thiourea (B124793) or alkanethiols (in the presence of a base) leads to the formation of the corresponding 4-thioether derivatives.
Hydrazine: Hydrazination yields the 4-hydrazino-quinolinone.
Azides: Reaction with sodium azide (B81097) in a suitable solvent like DMF furnishes the 4-azido product.
The reactivity of the C6-chloro group in 6-Chloro-1-ethyl-4-hydroxy carbostyril towards nucleophiles is generally lower than that of a C4-chloro group due to less activation from the heterocyclic ring. However, under forcing conditions or with potent nucleophiles, substitution at C6 can be achieved. The nature of the leaving group plays a significant role; for instance, an ethylthio group at the 2-position was found to be a better leaving group than a chloro group for enabling hydrazinolysis. The quinoline (B57606) core's ability to stabilize the intermediate negative charge (a Meisenheimer complex) is crucial for these transformations.
| Nucleophile | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Thiol | Thiourea or R-SH + Base | 4-Alkylthio-quinolinone | organic-chemistry.org |
| Hydrazine | Hydrazine Hydrate | 4-Hydrazino-quinolinone | organic-chemistry.org |
| Azide | Sodium Azide (NaN₃) | 4-Azido-quinolinone | organic-chemistry.org |
| Amine | Various Amines | 4-Amino-quinolinone | organic-chemistry.org |
Oxidation and Reduction Pathways
The this compound molecule possesses several sites that can undergo oxidation or reduction. The quinolone nucleus itself can be subject to oxidative reactions. For instance, related quinoline derivatives can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide. scirp.org The electron-rich benzene ring, activated by the hydroxyl group, can also be susceptible to oxidation, potentially leading to quinone-type structures under specific conditions. researchgate.net
Reduction reactions can target different parts of the molecule. Catalytic hydrogenation, for example, could potentially lead to the reductive removal of the chlorine atom (hydrodehalogenation) from the C6 position. researchgate.net The carbonyl group of the pyridinone ring could also be reduced, though this typically requires strong reducing agents like lithium aluminum hydride. The choice of reducing agent and reaction conditions is critical to achieving selectivity between these possible pathways.
Rearrangement Reactions
Carbostyril and related heterocyclic systems can participate in various rearrangement reactions, often under specific catalytic or thermal conditions. One notable example is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. wikipedia.orgsynarchive.com This reaction typically involves an aromatic system activated by an electron-withdrawing group and a side chain with a terminal nucleophile (like an amine or alcohol). nih.gov While a direct Smiles rearrangement on this compound is not standard, derivatives with appropriate side chains could be designed to undergo such transformations. Recent developments have expanded this reaction to include radical and photoredox-catalyzed versions, broadening its applicability to less activated aromatic systems. rsc.org The reaction proceeds through a spirocyclic Meisenheimer-type intermediate. cdnsciencepub.com
Another potential rearrangement is the Truce-Smiles rearrangement, a variation where the nucleophile is a carbanion, leading to the formation of a new carbon-carbon bond. cdnsciencepub.com Given the appropriate substitution pattern, derivatives of this compound could be substrates for these powerful synthetic transformations.
Exploration of Reaction Intermediates and Transition States
Understanding the intermediates and transition states in the reactions of this compound is fundamental to predicting its reactivity and controlling reaction outcomes.
Nucleophilic Aromatic Substitution: As mentioned, the SNAr reactions at the C4 or C6 positions proceed through a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex . cdnsciencepub.com This intermediate is formed by the addition of the nucleophile to the carbon atom bearing the leaving group. The stability of this complex, which is influenced by the electron-withdrawing groups on the ring, is a key factor in the reaction's feasibility.
Electrophilic Aromatic Substitution: These reactions involve the formation of a cationic intermediate, often called an arenium ion or sigma complex. The electrophile adds to the aromatic ring, temporarily disrupting the aromaticity. The stability of this carbocation intermediate, which is enhanced by the electron-donating substituents, determines the regioselectivity of the reaction.
Radical Reactions: Some transformations may involve radical intermediates. For instance, radical versions of the Smiles rearrangement proceed via the formation of an arene radical cation, followed by intramolecular attack of the nucleophile. rsc.org
These intermediates are typically short-lived and highly reactive, making them difficult to isolate. researchgate.net Their existence is often inferred through mechanistic studies, kinetic data, and computational modeling, which can also provide insights into the structure and energy of the associated transition states.
| Intermediate | Key Characteristics | Relevant Reactions |
|---|---|---|
| Carbocation | Positively charged carbon with an empty p orbital; electron deficient. | Electrophilic Addition, SN1, E1, Rearrangements |
| Carbanion | Negatively charged carbon with a lone pair of electrons; electron rich. | Base-catalyzed reactions, Truce-Smiles Rearrangement |
| Free Radical | Atom with an unpaired electron; highly reactive. | Radical Substitution, Radical Smiles Rearrangement |
| Meisenheimer Complex | Anionic, resonance-stabilized intermediate in SNAr reactions. | Nucleophilic Aromatic Substitution |
| Arenium Ion (Sigma Complex) | Cationic, resonance-stabilized intermediate in electrophilic aromatic substitution. | Electrophilic Aromatic Substitution |
Structure Activity Relationship Sar Studies and Mechanistic Insights
Impact of Substituents on Molecular Interactions and Biological Activity
Influence of Halogenation (e.g., Chlorine at C6) on Biological Response
Halogenation, particularly at the C6 position of the carbostyril ring, is a critical determinant of biological activity. The presence of a chlorine atom at this position can significantly modulate the compound's potency and pharmacokinetic properties. For instance, in a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives evaluated for anti-hepatitis B virus (anti-HBV) activity, the 6-chloro substituent was a common feature among the most potent compounds. This suggests that the electron-withdrawing nature of chlorine at this position can enhance interactions with the biological target.
The introduction of a halogen can also influence the lipophilicity of the molecule, which affects its ability to cross cell membranes and access its site of action. The impact of halogenation on biological activity is often position-dependent. For example, in the broader class of quinolone antibacterials, a fluorine atom at the C6 position is a well-established feature that dramatically enhances antibacterial activity. While the specific compound of focus has a chlorine, this general principle highlights the importance of the C6 position for halogen substitution.
Role of N-Alkylation (e.g., Ethyl at N1) and Hydroxyl Groups (e.g., at C4)
The 4-hydroxy group is another pivotal feature of the molecule. 4-Hydroxy-2-quinolones can exist in tautomeric equilibrium with their 2,4-quinolinediol (B147529) and 4-keto forms. researchgate.netnih.govoup.com This tautomerism can be critical for biological activity, as different tautomers may exhibit different binding modes or chemical reactivity. The predominant tautomer at physiological pH is generally the 4-hydroxy-2(1H)-quinolone form. oup.com This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. The ability to chelate metal ions is another potential role of the 4-hydroxy group in conjunction with the adjacent carbonyl oxygen, a mechanism that is central to the activity of quinolone antibacterials.
Effect of Aryl and Other Ring Substitutions
While the primary focus is on 6-Chloro-1-ethyl-4-hydroxy carbostyril, understanding the effects of other substitutions on the carbostyril scaffold provides valuable SAR insights. Introducing aryl groups at various positions can lead to significant changes in biological activity. For instance, in the aforementioned study on anti-HBV agents, a 4-(2-chlorophenyl) substituent was present, indicating that an aryl group at the C4 position can be beneficial for this specific activity. The nature and substitution pattern of the aryl ring can fine-tune the electronic and steric properties of the molecule, leading to optimized interactions with the target protein.
Substitutions at the C3 position have also been extensively explored. The introduction of various functional groups at C3 can modulate the biological profile of 4-hydroxy-2-quinolone analogs. For example, the presence of a long alkyl side chain at the C-3 position has been shown to have a dramatic impact on the antimicrobial activities of these compounds. nih.govresearchgate.net
Below is a table summarizing the impact of various substitutions on the carbostyril scaffold based on related studies.
| Position | Substituent | Observed Impact on Biological Activity |
| C6 | Chlorine | Often enhances potency in various biological assays, including anti-HBV activity. |
| N1 | Ethyl | Influences lipophilicity and potential van der Waals interactions. A key position for modulating activity in quinolones. |
| C4 | Hydroxyl | Can participate in hydrogen bonding and metal chelation. Exists in tautomeric equilibrium, which can be crucial for activity. |
| C4 | Aryl | Can be beneficial for specific activities (e.g., anti-HBV). The nature of the aryl group allows for fine-tuning of properties. |
| C3 | Alkyl/Other | Can significantly impact the biological profile, including antimicrobial activity. |
Conformational Flexibility and its Relationship to Biological Activity
The conformational flexibility of the carbostyril scaffold and its substituents is another important factor influencing biological activity. The orientation of the N1-ethyl group and any potential flexibility in the bicyclic ring system can affect how the molecule fits into a binding site. While the carbostyril core is relatively rigid, the N-alkyl substituent can adopt different conformations.
Design Principles for Modulating Carbostyril Scaffolds
The carbostyril scaffold is a versatile template for the design of new therapeutic agents. Several design principles have emerged from the extensive research on this and related quinolone structures.
Scaffold Hopping and Bioisosteric Replacement: The carbostyril nucleus can be considered a bioisostere of other heterocyclic systems. Modifying the core scaffold while retaining key pharmacophoric features is a common strategy.
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as docking can be used to predict the binding mode of carbostyril derivatives. This allows for the rational design of new analogs with improved affinity and selectivity.
Combinatorial Chemistry and Library Synthesis: The synthesis of libraries of carbostyril derivatives with diverse substitutions at various positions (N1, C3, C4, C6, C7, C8) allows for the rapid exploration of the SAR. High-throughput screening of these libraries can identify lead compounds for further optimization.
Modulation of Physicochemical Properties: A key aspect of carbostyril scaffold modulation is the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This is often achieved by introducing or modifying substituents on the carbostyril ring. For example, the introduction of polar groups can improve solubility, while the modification of metabolically labile sites can enhance the compound's half-life.
The rational design of novel carbostyril-based inhibitors often involves a multi-pronged approach that combines synthetic chemistry, biological evaluation, and computational modeling to optimize the therapeutic potential of this important class of compounds. nih.gov
Mechanistic Biology and Pharmacological Targets Preclinical, Non Human, Non Clinical Trial Focus
Enzyme Inhibition Mechanisms
The therapeutic potential of many compounds lies in their ability to inhibit specific enzymes. For 6-Chloro-1-ethyl-4-hydroxy carbostyril and its analogs, preclinical studies have investigated their inhibitory effects on several key enzymes implicated in a range of pathological processes.
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) Inhibition
While direct studies on this compound are not extensively available, research into the broader class of carbostyril derivatives has identified potent inhibitory activity against Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is a crucial component in the cell wall synthesis of Mycobacterium tuberculosis.
A notable carbostyril derivative, OPC-167832, has demonstrated significant antituberculosis activity by targeting DprE1. This compound exhibits potent bactericidal effects against both replicating and non-replicating bacilli. The mechanism of action is the inhibition of DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. The minimum inhibitory concentrations (MICs) of OPC-167832 for Mycobacterium tuberculosis have been reported to be in the range of 0.00024 to 0.002 μg/ml.
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes can lead to a variety of physiological effects.
Certain carbostyril derivatives have been investigated as inhibitors of phosphodiesterase, particularly PDE3. For instance, a series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, which share a structural resemblance to this compound, have been synthesized and evaluated for their cardiotonic activity through PDE3 inhibition. One of the most promising compounds in this series, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, displayed potent inhibitory activity against PDE3 with a half-maximal inhibitory concentration (IC50) of 0.20 µM researchgate.net. This inhibition of PDE3 is associated with an increase in cardiac contractility.
Table 1: PDE3 Inhibitory Activity of a Representative Carbostyril Derivative
| Compound | Target | IC50 (µM) |
|---|---|---|
| 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one | PDE3 | 0.20 researchgate.net |
Lipoxygenase Enzyme Inhibition
Lipoxygenases (LOXs) are a family of enzymes that play a critical role in the metabolism of polyunsaturated fatty acids to produce inflammatory mediators like leukotrienes. As such, inhibitors of these enzymes are of interest for their potential anti-inflammatory effects.
While direct preclinical data on this compound is limited, studies on structurally related quinoline (B57606) derivatives suggest a potential for lipoxygenase inhibition. For example, certain 2-aryl quinoline derivatives have been shown to selectively inhibit 12R-lipoxygenase (12R-hLOX) over other isoforms. Two such compounds demonstrated concentration-dependent inhibition of 12R-hLOX with IC50 values of 12.48 ± 2.06 µM and 28.25 ± 1.63 µM, respectively.
Bacterial Topoisomerase II (DNA gyrase) and Topoisomerase IV Inhibition
Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and cell division, making them validated targets for antibacterial agents.
The carbostyril scaffold is a component of a broader class of compounds known as novel bacterial topoisomerase inhibitors (NBTIs). These agents often exhibit a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV nih.govnih.gov. This dual inhibition is thought to reduce the likelihood of bacterial resistance development nih.gov. While specific studies on this compound are not prominent, the general activity of NBTIs involves binding to the enzyme-DNA complex and stabilizing the cleavage intermediate, which leads to DNA strand breaks and bacterial cell death nih.gov. The inhibitory potency of these compounds can vary depending on the specific chemical substitutions on the core scaffold nih.gov.
Interactions with Other Molecular Targets
Beyond enzyme inhibition, the pharmacological profile of a compound is also defined by its interactions with other critical molecular targets such as receptors and ion channels.
Modulation of Cardiac Muscle Contractions (Positive Inotropic Effects)
Preclinical research suggests that certain carbostyril derivatives can modulate cardiac muscle contractions, exhibiting positive inotropic effects, which is an increase in the force of contraction.
One potential mechanism for this effect is through the agonism of β-adrenergic receptors. A study on derivatives of 8-hydroxy-5-[2-[(1-phenyl-2-methylprop-2-yl)amino]-1-hydroxyethyl] carbostyril found that these compounds stimulated adenylate cyclase more potently than the reference agonist, (-)-isoproterenol nih.gov. Activation of β-adrenoceptors in the heart leads to a cascade of events that ultimately increases intracellular calcium levels and enhances myocardial contractility.
Another investigated carbostyril derivative, 6,7-dimethoxy-3-cyano-3,4-dihydrocarbostyril, also demonstrated potent positive inotropic effects in guinea pig atrial preparations without affecting the heart rate nih.gov. Interestingly, the study ruled out several common mechanisms for this effect, including phosphodiesterase inhibition, opening of sodium channels, or inhibition of adenosine receptors, suggesting a novel mechanism of action for this particular analog nih.gov.
Mechanisms of Antimicrobial Activity in vitro
The antimicrobial properties of this compound are understood through the broader context of the quinolone class of compounds. Quinolones are well-established as inhibitors of nucleic acid synthesis mdpi.com. Their primary mechanism of action involves interference with type IIA bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV mdpi.com. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the disruption of this vital process.
Studies on structurally similar 4-hydroxy-2-quinolone derivatives have further elucidated this mechanism. For instance, certain N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel and potent inhibitors of the bacterial DNA gyrase subunit B (GyrB) nih.gov. Molecular docking studies suggest that the 4-hydroxy-2-quinolone fragment plays a crucial role in binding to the ATP binding site of GyrB nih.gov. It is proposed that the 4-hydroxyl group and the carbamoyl group of the quinolone structure form essential hydrogen bonds with key amino acid residues in the enzyme's active site, leading to its inhibition nih.gov.
While many quinolones exhibit bactericidal activity, some 4-hydroxy-2-quinolone analogs have demonstrated a bacteriostatic effect, suggesting that the precise mechanism and outcome can be influenced by the specific substitutions on the quinolone core nih.gov. The antimicrobial activity of these compounds is also influenced by their physicochemical properties, such as lipophilicity, which can affect their ability to penetrate bacterial cell walls mdpi.com. For example, the presence of a chlorine atom, as in this compound, can modulate these properties.
The table below summarizes the antimicrobial activity of some representative 4-hydroxy-2-quinolone analogs against various microbial strains, highlighting the potential spectrum of activity for this class of compounds.
| Compound Analogue | Target Microorganism | Observed Activity | Potential Mechanism |
| Brominated 4-hydroxy-2-quinolone with nonyl side chain | Aspergillus flavus | Potent antifungal activity (IC50 = 1.05 µg/mL) nih.gov | Not fully elucidated, may primarily target fungal molecules nih.govresearchgate.net |
| 4-hydroxy-2-quinolone analogs | Staphylococcus aureus | Significant inhibitory activity nih.govresearchgate.net | Inhibition of DNA gyrase mdpi.comnih.gov |
| 4-hydroxy-2-quinolone analogs | Escherichia coli | Generally low activity nih.govresearchgate.net | - |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | Methicillin-resistant S. aureus (MRSA) | Potent antibacterial activity (MICs: 4–8 µg/mL) nih.gov | Inhibition of DNA gyrase subunit B (GyrB) nih.gov |
Antiproliferative Mechanisms in Cancer Cell Lines (in vitro)
The quinolone scaffold is recognized for its potential in the development of anticancer agents mdpi.commdpi.com. Various derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines in vitro. The mechanisms underlying this activity are multifaceted and appear to involve the induction of apoptosis and cell cycle arrest.
Studies on fluoroquinolone derivatives have shown that these compounds can inhibit the growth of cancer cells and induce apoptosis nih.gov. For instance, certain ciprofloxacin and quinoline hybrids have exhibited significant cytotoxic activity against leukemia and renal cell carcinoma cell lines nih.gov. The antiproliferative effect of these compounds is often associated with their ability to interfere with the cell cycle, leading to a reduction in cell growth and viability nih.gov.
Furthermore, research on novel fluoroquinolone (rhodanine α, β-unsaturated ketone) amide derivatives has revealed potent anti-proliferative activity against various cancer cell lines, including Hep-3B, Capan-1, and HL60 cells nih.govresearchgate.net. The structure-activity relationship studies suggest that the nature of the substituents on the quinolone ring plays a crucial role in determining the cytotoxic potency nih.govresearchgate.net.
The table below presents findings from in vitro studies on the antiproliferative effects of representative quinolone derivatives on different cancer cell lines.
| Compound Type | Cancer Cell Line | In Vitro Effect | Reference |
| Ciprofloxacin/quinoline hybrids | SR-leukaemia, UO-31 renal cell carcinoma | Significant cytotoxic activity, inhibition of cell cycle, induction of apoptosis | nih.gov |
| Fluoroquinolone (rhodanine α, β-unsaturated ketone) amides | Hep-3B, Capan-1, HL60 | Significant anti-proliferative activity | nih.govresearchgate.net |
| 4-Phenylquinolin-2(1H)-one derivatives | Various cancer cell lines | Induction of cancer cell apoptosis | researchgate.net |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Not specified | Investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα) | mdpi.com |
Plant Growth Regulation Mechanisms
Quinolone antibiotics have been shown to impact plant growth, suggesting a role for compounds like this compound in plant growth regulation. The primary mechanism appears to be the inhibition of plant DNA gyrase, an enzyme that is also the target of their antibacterial activity nih.gov. Plant DNA gyrase is essential for relieving DNA supercoiling during replication and transcription, and its inhibition can lead to stunted growth.
The table below summarizes the observed effects of quinolone compounds on plant growth and the proposed mechanisms.
| Quinolone Compound | Plant Species | Observed Effect | Proposed Mechanism |
| Ciprofloxacin | Arabidopsis thaliana | Herbicidal activity | Inhibition of plant DNA gyrase nih.gov |
| Ciprofloxacin, Norfloxacin | Tobacco seedlings | Inhibition of growth (decreased height, biomass) e3s-conferences.orge3s-conferences.org | Inhibition of root activity, enzyme activity, or chlorophyll synthesis e3s-conferences.org |
| Ciprofloxacin | Spinach | Severe growth inhibition, interference with photosynthetic pathways | Inhibition of Photosystem II (PS-II) activity escholarship.org |
| Various Fluoroquinolones | Rice | Inhibition of photosynthesis | Targeting Photosystem II center protein nih.gov |
Cellular Pathway Modulation Studies (Preclinical)
Bacterial Cell Wall Biosynthesis Inhibition
While the primary antimicrobial mechanism of quinolones is the inhibition of DNA synthesis, there is some evidence to suggest that certain derivatives may also interfere with pathways related to cell wall biosynthesis, albeit indirectly. The 4-hydroxy-2-quinolone scaffold has been investigated for its potential to inhibit enzymes involved in this process. For example, it has been suggested that the alkenyl side chain of some 4-quinolones can form hydrophobic interactions within the binding pocket of MurE ligase in Mycobacterium tuberculosis, an enzyme involved in peptidoglycan synthesis nih.gov. However, the direct and primary mechanism of action for most quinolones, including this compound, is considered to be the inhibition of DNA gyrase and topoisomerase IV, rather than direct inhibition of cell wall biosynthesis enzymes mdpi.com.
Investigating Unique Molecular Pathways
The diverse biological activities of quinolone derivatives suggest that they may modulate various cellular pathways. The 4-hydroxy-2-quinolone scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with multiple biological targets mdpi.com. Beyond their well-documented effects on bacterial DNA replication and cancer cell proliferation, research into the broader cellular effects of these compounds is ongoing.
Applications As Research Tools and Chemical Probes
Carbostyril Derivatives as Fluorescent Probes and Labels
Carbostyril and its derivatives possess favorable photophysical properties that make them excellent candidates for fluorescent probes. Their rigid bicyclic structure often results in high quantum yields and good photochemical stability. These characteristics are foundational to their use in creating highly sensitive luminescent complexes for bioassays.
Luminescent lanthanide complexes are highly valued in biological imaging and assays due to their unique emission properties, including long-lived luminescence (on the microsecond to millisecond scale), large Stokes shifts, and sharp, line-like emission spectra. nih.govresearchgate.net However, lanthanide ions (such as Tb³⁺ and Eu³⁺) have very low molar absorption coefficients because their f-f electronic transitions are quantum mechanically forbidden. researchgate.net
To overcome this limitation, organic ligands known as "antennae" are used to absorb excitation light and efficiently transfer that energy to the lanthanide ion, which then luminesces. researchgate.net Carbostyril derivatives are among the most widely used and effective antennae for sensitizing both visible- and near-infrared-emitting lanthanide ions, including Terbium (Tb), Europium (Eu), Samarium (Sm), and Dysprosium (Dy). rsc.orgresearchgate.net
The process involves several steps:
The carbostyril antenna absorbs a photon, transitioning to an excited singlet state.
It then undergoes intersystem crossing to a longer-lived triplet state.
Energy is transferred from the carbostyril triplet state to an emissive energy level of the complexed lanthanide ion.
The lanthanide ion relaxes by emitting a photon, producing its characteristic sharp emission.
Systematic studies have shown that substitutions on the carbostyril ring can be used to fine-tune the photophysical properties of the resulting lanthanide complex. rsc.org For instance, research on derivatives of the popular antenna cs124 (7-amino-4-methyl-2(1H)-quinolinone) has explored substitutions at the 1-, 3-, 4-, 5-, 6-, and 8-positions. nih.govresearchgate.net A derivative with a sulfonate group at the 6-position (cs124-6-SO₃H) was found to have similar brightness and lifetime for both Tb³⁺ and Eu³⁺ complexes compared to the parent cs124, but with significantly enhanced water solubility, a crucial advantage for biological applications. nih.govresearchgate.net While specific data on the 6-chloro derivative is not extensively detailed, the viability of substitutions at this position demonstrates its potential for creating effective and soluble lanthanide probes.
| Carbostyril-Chelate Complex | Lanthanide Ion | Key Finding | Reference |
|---|---|---|---|
| DTPA-cs124 | Tb³⁺ | Serves as a benchmark for brightness and lifetime (approx. 1.5 ms). | nih.gov |
| DTPA-cs124-6-SO₃H | Tb³⁺, Eu³⁺ | Similar brightness and lifetime to DTPA-cs124 but with significantly improved water solubility. | nih.govresearchgate.net |
| DTPA-cs124-8-CH₃ | Tb³⁺ | Significantly longer lifetime (1.74 ms) due to prevention of back energy transfer from Tb³⁺ to the antenna. | nih.govresearchgate.net |
| Tertiary Amide-Linked Carbostyrils | Tb³⁺, Eu³⁺ | Showed higher luminescence quantum yields compared to secondary amide analogues (ΦTb > 40%; ΦEu up to 11.6%). | rsc.org |
Luminescence Resonance Energy Transfer (LRET) is a powerful technique for measuring distances between biological molecules, akin to the more common Förster Resonance Energy Transfer (FRET). LRET utilizes a luminescent lanthanide complex as the donor fluorophore and a suitable organic dye as the acceptor. The long luminescence lifetime of the lanthanide donor is a key advantage, as it allows for time-gated measurements. This technique eliminates interference from short-lived background fluorescence and scattered light, dramatically increasing the signal-to-noise ratio and sensitivity of the assay. researchgate.net
Carbostyril-sensitized lanthanide complexes are excellent donors for LRET-based assays. For example, carbostyril-based Tb(III) and Eu(III) chelates have been successfully used as donors in hybridization assays, with acceptor dyes like fluorescein (B123965) and Cy5, respectively. nih.gov In these applications, the carbostyril antenna sensitizes the lanthanide ion, which then transfers its energy to the nearby acceptor dye if the two are within the Förster distance (typically up to 10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, allowing for precise measurements of molecular proximity in DNA hybridization, protein-protein interactions, and conformational changes.
Role in Mechanistic Studies in Biochemistry and Biophysics
Beyond their use as fluorescent probes, carbostyril derivatives can be chemically modified to serve as tools for elucidating biological mechanisms. By incorporating reactive functional groups, these molecules can be transformed into affinity labels or reactive probes that covalently bind to their biological targets, such as enzymes or receptors. nih.gov
One study demonstrated the use of a carbostyril derivative containing a bromoacetamido group as an alkylating affinity label for β-adrenoceptors. nih.gov This reactive probe was found to bind irreversibly to the receptor, leading to a loss of binding sites. Such tools are invaluable for:
Identifying and mapping binding sites: By covalently labeling the target protein, researchers can use techniques like mass spectrometry to identify the exact amino acid residues involved in binding.
Studying receptor function: Irreversible inhibition by an affinity label can help to understand the physiological role of the target receptor or enzyme.
Drug discovery: Affinity labels can be used to screen for and characterize new drug candidates that compete for the same binding site.
The chemical scaffold of 6-Chloro-1-ethyl-4-hydroxy carbostyril, featuring a halogen atom, is amenable to the design of such reactive probes. The chlorine atom itself, or other reactive groups introduced elsewhere on the ring, can be designed to form covalent bonds with nucleophilic residues (e.g., cysteine or histidine) in a protein's active site. Furthermore, related structures like Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate are employed in biochemical research for studies on enzyme inhibition and receptor binding, highlighting the utility of the 6-chloro-4-hydroxy-quinolone core in mechanistic investigations. chemimpex.com
Caged Compounds and Photoremovable Protecting Groups
"Caged compounds" are molecules whose biological activity is temporarily blocked by a covalently attached photoremovable protecting group (PPG), also known as a photocage. nih.govmdpi.com Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule with high spatial and temporal precision. mdpi.comnih.gov This technology allows researchers to initiate biological processes on demand in specific locations within a cell or tissue.
The quinoline (B57606) scaffold, the parent structure of carbostyril, has been successfully developed into a class of effective PPGs. acs.orgacs.org These quinoline-based photocages offer several advantages, including rapid and clean photolysis. acs.org The properties of these PPGs can be tuned by making chemical modifications to the quinoline ring. For example, adding a chlorine atom to the 4-position of a 7-dimethylaminoquinoline (DMAQ) PPG was shown to improve its two-photon uncaging cross-section more than threefold, enhancing its efficacy for deep-tissue uncaging. acs.org
Advanced Analytical and Spectroscopic Characterization Techniques for Carbostyril Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like "6-Chloro-1-ethyl-4-hydroxy carbostyril." By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity. Both ¹H and ¹³C NMR are crucial in piecing together the molecular puzzle.
In the ¹H NMR spectrum of a related compound, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, characteristic signals are observed that can be extrapolated to predict the spectrum of "this compound". The ethyl group would exhibit a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling with neighboring protons. The aromatic protons on the quinoline (B57606) ring system would appear as a set of multiplets, with their specific chemical shifts influenced by the electron-withdrawing effect of the chlorine atom and the electronic nature of the carbostyril ring. The hydroxyl proton at the 4-position would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in "this compound" would give a distinct signal. Key resonances would include those for the carbonyl carbon (C=O) of the carbostyril ring, the carbon bearing the hydroxyl group (C-OH), the carbons of the ethyl group, and the aromatic carbons of the quinoline core. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring portion of the molecule.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.0 | Multiplet | - |
| Methylene (-CH2-) | ~4.0 | Quartet | ~7.0 |
| Methyl (-CH3) | ~1.3 | Triplet | ~7.0 |
| Hydroxyl (-OH) | Variable | Broad Singlet | - |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160 - 170 |
| C-OH | 150 - 160 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-H | 115 - 130 |
| Aromatic Quaternary C | 135 - 145 |
| Methylene (-CH2-) | ~40 |
| Methyl (-CH3) | ~15 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "this compound," high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular formula.
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation analysis, often aided by techniques like tandem mass spectrometry (MS/MS), would reveal characteristic losses of small molecules or radicals from the parent ion. Common fragmentation pathways for quinolone derivatives include the loss of the ethyl group, cleavage of the carbostyril ring, and elimination of carbon monoxide. This fragmentation data provides valuable corroborating evidence for the proposed structure.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | Calculated MW | Molecular Ion |
| [M+2]⁺ | Calculated MW + 2 | Isotope peak due to ³⁷Cl |
| [M-C₂H₅]⁺ | MW - 29 | Loss of ethyl group |
| [M-CO]⁺ | MW - 28 | Loss of carbon monoxide |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When applied to "this compound," the IR spectrum would display a series of absorption bands corresponding to the vibrational frequencies of its specific bonds.
Key characteristic peaks would include a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. The carbonyl (C=O) stretching vibration of the carbostyril ring would give rise to a strong, sharp absorption peak typically in the range of 1650-1700 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group would be visible in the 2850-3000 cm⁻¹ range. nih.gov
Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (carbonyl) | 1650 - 1700 | Strong, Sharp |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong |
| C-Cl (chloro) | 600 - 800 | Medium to Strong |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis
High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying components in a mixture. In the context of "this compound" research, HPLC is invaluable for monitoring the progress of its synthesis and for assessing the purity of the final product.
A typical HPLC method for the analysis of quinolone derivatives would employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. nih.govresearchgate.netjfda-online.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Detection is commonly achieved using a UV detector, as the quinolone ring system possesses a strong chromophore that absorbs UV light at specific wavelengths. nih.gov By running a gradient elution, where the proportion of the organic solvent is increased over time, a good separation of the starting materials, intermediates, the final product, and any by-products can be achieved. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis.
Interactive Data Table: Typical HPLC Parameters for Quinolone Analysis
| Parameter | Condition |
| Column | Reverse-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 5 - 20 µL |
X-ray Crystallography for Absolute Structure Determination
To perform X-ray crystallography on "this compound," a single crystal of high quality is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The crystal structure would unequivocally confirm the connectivity of the atoms and the substitution pattern on the quinoline ring. It would also provide insights into intermolecular interactions, such as hydrogen bonding and pi-stacking, which govern the packing of the molecules in the crystal lattice. farmaceut.orgresearchgate.net For quinolone derivatives, X-ray diffraction has been widely used for the identification of polymorphs. farmaceut.org
Interactive Data Table: Expected X-ray Crystallography Data Parameters for this compound
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms (in Ångstroms). |
| Bond Angles | The precise angles between adjacent bonds (in degrees). |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
Future Directions and Emerging Research Avenues for 6 Chloro 1 Ethyl 4 Hydroxy Carbostyril and Its Analogs
Exploration of Novel Synthetic Methodologies
The development of new and efficient synthetic routes is crucial for expanding the chemical diversity of 6-Chloro-1-ethyl-4-hydroxy carbostyril analogs. Future research is likely to move beyond traditional methods to embrace more advanced and sustainable synthetic strategies.
Flow Chemistry and Microreactor Technology: Continuous flow synthesis offers significant advantages over batch processing, including improved reaction control, enhanced safety, and easier scalability. Applying this technology to the synthesis of carbostyril derivatives could lead to higher yields and purity.
Photoredox Catalysis: This approach uses light to initiate chemical reactions, often under mild conditions. It opens up new possibilities for forming complex bonds and functionalizing the carbostyril core in ways that are difficult to achieve with traditional thermal methods.
C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic pathways. Developing C-H activation methods specific to the carbostyril scaffold would allow for the late-stage modification of complex molecules, rapidly generating a library of analogs for screening.
A comparative table of traditional versus emerging synthetic methodologies is presented below.
| Methodology | Description | Potential Advantages for Carbostyril Synthesis |
| Traditional Batch Synthesis | Reactions are carried out in discrete batches in single reactors. | Well-established and understood procedures. |
| Flow Chemistry | Reagents are continuously pumped through a reactor. | Improved heat and mass transfer, enhanced safety, easier scale-up. |
| Photoredox Catalysis | Uses visible light to drive chemical transformations. | Mild reaction conditions, access to unique reactive intermediates. |
| C-H Functionalization | Directly converts C-H bonds into new functional groups. | Reduces the number of synthetic steps, allows for late-stage diversification. |
Integration of Advanced Computational Methods in Design and Mechanism Prediction
Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activity. nih.gov For this compound and its analogs, these methods can accelerate the discovery process significantly. european-mrs.com
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for the highly accurate modeling of ligand-receptor interactions. By treating the active site of a biological target with quantum mechanics and the rest of the system with molecular mechanics, QM/MM simulations can provide detailed insights into binding modes and reaction mechanisms. european-mrs.com
Machine Learning and Artificial Intelligence (AI): AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new, untested compounds. european-mrs.com This can be used to prioritize the synthesis of the most promising carbostyril analogs, saving time and resources.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its target over time. rsc.org This can reveal important information about the stability of the ligand-protein complex and the conformational changes that occur upon binding. rsc.org
| Computational Method | Application in Carbostyril Research | Predicted Outcome |
| Molecular Docking | Predicts the preferred binding orientation of a carbostyril analog to a target protein. | Identifies key interactions and estimates binding affinity. nih.gov |
| QSAR | Correlates structural features of carbostyril analogs with their biological activity. | Develops predictive models to guide the design of more potent compounds. nih.gov |
| DFT | Calculates the electronic structure of molecules to predict reactivity and spectroscopic properties. | Provides insights into reaction mechanisms and helps interpret experimental data. nih.gov |
| Machine Learning | Analyzes large datasets to identify patterns and predict properties of new compounds. | Accelerates the identification of lead candidates with desired biological profiles. european-mrs.com |
Discovery of Unexplored Biological Targets and Pathways (Preclinical)
While carbostyril derivatives have been investigated for various therapeutic applications, there remains a vast, unexplored landscape of potential biological targets. nih.gov Preclinical research is focused on identifying novel targets and pathways for this compound and its analogs.
Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models without a preconceived notion of the target. Hits from these screens can then be used to identify the relevant biological target through techniques like chemoproteomics.
Chemoproteomics: This powerful technique uses chemical probes to identify the protein targets of a small molecule in a complex biological sample. By designing a probe based on the this compound scaffold, researchers could potentially pull down and identify novel binding partners.
Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs, which have traditionally been considered "undruggable." The unique three-dimensional shapes that can be achieved with the carbostyril scaffold may make it suitable for designing molecules that can disrupt these interactions. nih.gov
Recent studies have identified decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), an essential enzyme for cell wall biosynthesis in Mycobacterium tuberculosis, as a target for certain carbostyril derivatives. nih.gov This highlights the potential for this class of compounds to address critical needs in infectious diseases. nih.gov
Development of Next-Generation Chemical Probes and Tools
Beyond their therapeutic potential, carbostyril derivatives can be developed into sophisticated tools for chemical biology research. The inherent fluorescence of many quinolone-based structures provides an excellent starting point for the design of chemical probes. nih.govglobethesis.com
Fluorescent Probes: By attaching fluorophores to the carbostyril scaffold, it is possible to create probes that can be used to visualize biological processes in real-time using techniques like confocal microscopy. nih.gov These probes could be designed to report on the activity of a specific enzyme or the presence of a particular ion. yakhak.org
Photoaffinity Labels: These probes are designed to bind to their target protein and then, upon exposure to light, form a covalent bond. This allows for the irreversible labeling and subsequent identification of the target protein.
Covalent Fragments: Incorporating a reactive group, such as a sulfonyl fluoride, onto the carbostyril scaffold can create covalent fragments that irreversibly bind to their target. mdpi.comrsc.org This approach can be used to identify new binding pockets and develop highly potent and selective inhibitors. nih.gov
| Probe Type | Design Strategy | Application |
| Fluorescent Probe | Conjugation of a fluorophore to the carbostyril scaffold. | Real-time imaging of biological targets and processes. nih.gov |
| Affinity-Based Probe | Incorporation of a reactive group for covalent modification of the target. | Identification and validation of drug targets. |
| Covalent Fragment | A small, reactive molecule based on the carbostyril core. | Fragment-based drug discovery for identifying new binding sites. mdpi.com |
Strategic Modifications for Enhanced Mechanistic Understanding
A deep understanding of how a molecule exerts its biological effects is crucial for developing safe and effective drugs. Strategic chemical modifications of the this compound structure can provide invaluable insights into its mechanism of action.
Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule and measuring the effect on biological activity, researchers can build a detailed map of the key structural features required for potency and selectivity. nih.gov This is a cornerstone of lead optimization in drug discovery. nih.gov
"Bump-and-Hole" Approach: This elegant technique involves engineering both the ligand and its target protein. A bulky "bump" is introduced into the ligand, which is designed to fit into a corresponding "hole" created in the target protein through site-directed mutagenesis. This allows for the highly specific modulation of the target protein, helping to confirm it as the relevant target.
Isotopic Labeling: Replacing specific atoms in the molecule with their heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C) can be used in various analytical techniques, such as mass spectrometry and NMR, to trace the metabolic fate of the compound and to study enzyme reaction mechanisms.
Systematic SAR studies on related quinolone derivatives have shown that small structural modifications can significantly impact biological activity, highlighting the importance of precise chemical alterations for mechanistic exploration. mdpi.com
Q & A
Basic: How can the synthesis of 6-Chloro-1-ethyl-4-hydroxy carbostyril be optimized to improve yield and purity?
Methodological Answer:
Synthetic optimization can be achieved using phase transfer catalyst (PTC) conditions. For analogous carbostyril derivatives, solvents like acetone or n-butanol at 25–45°C under PTC have demonstrated reduced dimer formation and improved yields (e.g., 85–90% purity) . Key steps include:
- Monitoring reaction progress via TLC or HPLC.
- Adjusting stoichiometry of alkylating agents (e.g., bromoethane for ethyl substitution).
- Purifying intermediates via recrystallization or column chromatography.
Basic: What analytical techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach ensures accuracy:
- NMR Spectroscopy : Confirm substituent positions (e.g., ethyl at N1, hydroxy at C4) through - and -NMR chemical shifts.
- IR Spectroscopy : Identify functional groups (e.g., hydroxy stretch at ~3200–3500 cm, carbonyl at ~1650–1700 cm).
- HPLC-UV/Vis : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How do structural modifications at the 1-ethyl and 4-hydroxy positions influence the bioactivity of carbostyril derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic modifications:
- Ethyl Group (N1) : Replace with bulkier alkyl chains (e.g., propyl, isopropyl) to evaluate lipophilicity effects on membrane permeability.
- Hydroxy Group (C4) : Methylate or acetylate to assess hydrogen bonding disruption.
- Bioactivity Assays : Test derivatives in in vitro models (e.g., platelet aggregation assays for antiplatelet activity, as seen in cilostazol analogs) .
Advanced: What strategies mitigate contradictions in stability data for this compound under varying pH conditions?
Methodological Answer:
Address stability discrepancies through:
- pH-Dependent Kinetic Studies : Incubate the compound in buffers (pH 1–12) at 37°C, sampling at intervals (0–48 hrs).
- Degradation Product Analysis : Use HPLC-MS to identify hydrolyzed or oxidized byproducts (e.g., dechlorination or hydroxylation).
- Statistical Modeling : Apply ANOVA to determine pH ranges with significant instability () .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloro-containing vapors.
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
Advanced: How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.
- Validation : Cross-check computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Basic: What are the challenges in achieving enantiomeric purity for this compound, and how are they addressed?
Methodological Answer:
- Chiral Resolution : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during alkylation steps.
- Polarimetry : Monitor optical rotation () to confirm enantiomeric excess (>98%) .
Advanced: How does the electronic environment of the carbostyril core influence the spectroscopic properties of this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Chloro and hydroxy substituents alter conjugation, shifting (e.g., 280–320 nm for carbostyrils).
- Fluorescence Studies : Measure quantum yield to assess electron-donating/withdrawing effects (e.g., hydroxy groups enhance emission intensity).
- Comparative Analysis : Contrast spectra with non-chlorinated analogs to isolate electronic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
